molecular formula C19H19F2N5O B2579236 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 1796969-21-5

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2579236
M. Wt: 371.392
InChI Key: KGTFBQNOIUBLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea, also known as CPI-613, is a novel cancer drug that has been developed in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and has the potential to become a new treatment option for cancer patients.

Scientific Research Applications

Inhibitory Effects and Molecular Interactions

  • Soluble Epoxide Hydrolase Inhibition : Compounds related to "1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea" have been synthesized and evaluated for their inhibitory effects on human and murine soluble epoxide hydrolase (sEH). Such inhibitors show potential in reducing inflammatory pain, demonstrating improved pharmacokinetic parameters and potency in vivo compared to earlier analogs, suggesting therapeutic applications in pain management T. Rose et al., 2010.

Structural and Conformational Studies

  • Conformational Analysis : Research into the structural and electronic properties of similar piperidine derivatives has been conducted, including vibrational, electronic, NBO, and NMR analyses. These studies provide insights into the molecular stability, charge delocalization, and reactive sites of the compounds, contributing to our understanding of their chemical behavior and potential for nonlinear optical activity G. Velraj et al., 2014.

Synthesis and Characterization

  • Green Solvent Synthesis : Piperidin-4-one derivatives, which share structural features with the target compound, have been synthesized using an environmentally friendly deep eutectic solvent (DES) of glucose and urea. This method represents a novel and sustainable approach to synthesizing such compounds, highlighting the potential for eco-friendly synthetic routes in chemical research K. Hemalatha et al., 2020.

Molecular Complexation and Crystal Engineering

  • Nonlinear Optics and Molecular Complexation : Studies on molecular complexes related to urea derivatives have explored the design strategies for noncentrosymmetric structures with potential in nonlinear optics. Such research demonstrates the role of hydrogen bonding in achieving desirable chromophore orientations for enhanced optical properties, providing a foundation for the development of new materials in the field of optics M. Muthuraman et al., 2001.

Corrosion Inhibition

  • Mild Steel Surface Protection : Urea-derived Mannich bases have been investigated for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions. Such studies reveal the significant potential of these compounds in protecting industrial materials against corrosion, offering insights into their practical applications beyond the pharmaceutical and chemical research fields M. Jeeva et al., 2015.

properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O/c20-15-4-1-5-16(21)17(15)25-19(27)24-12-13-6-9-26(10-7-13)18-14(11-22)3-2-8-23-18/h1-5,8,13H,6-7,9-10,12H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFBQNOIUBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

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